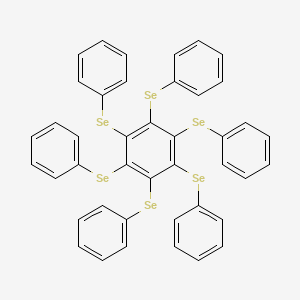

Hexakis(phenylseleno)benzene

Descripción

Significance within Persubstituted Aromatic Systems

Persubstituted aromatic systems, where every hydrogen atom on an aromatic ring is replaced by a substituent, represent a class of molecules with profound implications for materials science and supramolecular chemistry. mdpi.com Hexakis(phenylseleno)benzene is particularly significant due to the presence of selenium atoms directly attached to the benzene (B151609) core. The relatively large atomic radius of selenium allows for significant orbital overlap between adjacent seleno groups, creating unique electronic and structural properties. acs.orgscribd.com This has led to groundbreaking research into the phenomenon of "double aromaticity," where the molecule exhibits both π-aromaticity in the central benzene ring and σ-aromaticity arising from the circular array of selenium p-orbitals. acs.orgchem8.orgresearchgate.net The phenylselenyl groups also play a crucial role by donating electron density to the benzene ring, which facilitates oxidation, and their bulkiness enhances the solubility of derived species like dications. acs.org

The propeller-like, non-planar geometry adopted by many hexaarylbenzenes, including this compound, is a direct consequence of steric hindrance between the bulky substituents. acs.org This contorted shape minimizes self-aggregation, a desirable property for creating materials with poor molecular cohesion and inefficient packing. acs.org The ability to tune the electronic properties of such systems by introducing different functionalities opens up avenues for designing novel σ-delocalized systems. researchgate.net

Historical Context of Hexasubstituted Benzene Research

Research into hexasubstituted benzenes has a rich history, though it has seen a significant surge in the last two decades. mdpi.com Early efforts were often hampered by the synthetic challenges of achieving complete substitution on the benzene ring. researchgate.net Traditional methods often involved multiple, often low-yielding, substitution steps. A significant leap forward came with the development of cycloaddition reactions, such as the Reppe-type [2+2+2] alkyne cyclotrimerizations, which offered a more convergent and efficient route to these sterically hindered molecules. researchgate.netnih.govacs.org

Historically, the focus was on understanding the fundamental structural aspects and the impact of substitution on the planarity of the benzene ring. mdpi.com The synthesis of various hexasubstituted benzene derivatives, including those with oxygen, sulfur, and selenium linkers, allowed for a systematic investigation of their conformational preferences and inclusion capabilities, leading to the concept of "hexa-hosts" for molecular recognition. researchgate.netmdpi.com A reinvestigation into the synthesis of this compound in 2009 clarified previous synthetic reports and provided a more reliable route to this important compound. researchgate.netsaitama-u.ac.jp

Current Research Frontiers and Fundamental Challenges

Current research on hexasubstituted benzenes, with this compound as a prime example, is pushing the boundaries of materials science and fundamental chemical concepts. A major frontier is the exploration and exploitation of their unique electronic properties. For instance, the dication of this compound has been synthesized and isolated as a stable species, providing experimental evidence for the concept of double aromaticity. acs.orgchem8.orgresearchgate.net This discovery has profound implications for understanding chemical bonding and designing novel multi-dimensional charge-transportation systems. scribd.com

The development of new synthetic methodologies remains a key challenge and an active area of research. acs.org While methods like alkyne cyclotrimerization have been transformative, the regioselective synthesis of unsymmetrically substituted hexasubstituted benzenes is still a significant hurdle. nih.govacs.org Overcoming this challenge is crucial for creating tailored molecules for specific applications. nih.gov

The potential applications of hexasubstituted benzenes are vast and are a major driver of current research. These molecules are being investigated for their use in:

Organic Electronics: As components in organic light-emitting diodes (OLEDs) and organic photovoltaics. mdpi.comresearchgate.net

Non-linear Optics: The "push-pull" arrangement of substituents can lead to materials with high dipole moments, desirable for non-linear optical applications. researchgate.net

Supramolecular Chemistry: Their ability to act as hosts for various guest molecules makes them promising for applications in molecular recognition and sensing. acs.orgmdpi.com

Molecular Switches: The conformational flexibility of the peripheral groups can be exploited to create photochemical switches. acs.org

A fundamental challenge that remains is the precise control over the three-dimensional architecture of these molecules in the solid state to dictate their bulk properties. Understanding and controlling the crystal engineering of these propeller-shaped molecules is essential for realizing their full potential in materials science. acs.org

Structure

2D Structure

Propiedades

Número CAS |

84890-07-3 |

|---|---|

Fórmula molecular |

C42H30Se6 |

Peso molecular |

1008.5 g/mol |

Nombre IUPAC |

1,2,3,4,5,6-hexakis(phenylselanyl)benzene |

InChI |

InChI=1S/C42H30Se6/c1-7-19-31(20-8-1)43-37-38(44-32-21-9-2-10-22-32)40(46-34-25-13-4-14-26-34)42(48-36-29-17-6-18-30-36)41(47-35-27-15-5-16-28-35)39(37)45-33-23-11-3-12-24-33/h1-30H |

Clave InChI |

QCPTUPVZNZWHLP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)[Se]C2=C(C(=C(C(=C2[Se]C3=CC=CC=C3)[Se]C4=CC=CC=C4)[Se]C5=CC=CC=C5)[Se]C6=CC=CC=C6)[Se]C7=CC=CC=C7 |

Origen del producto |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to Hexakis(phenylseleno)benzene

The primary and most explored methods for synthesizing this compound involve the reaction of hexahalobenzenes with phenylseleno anions. The choice of the halogen atom on the benzene (B151609) precursor and the reaction conditions significantly influence the outcome of the synthesis.

The nucleophilic aromatic substitution reaction is the cornerstone for the synthesis of this compound. The phenylseleno anion (PhSe⁻), typically generated in situ from diphenyl diselenide and a reducing agent like sodium hydride, acts as the nucleophile, displacing the halide ions from the aromatic ring.

The reaction between hexabromobenzene (B166198) and sodium phenylselenide (PhSeNa) in a polar aprotic solvent such as hexamethylphosphoric triamide (HMPA) has been shown to yield this compound. Current time information in Bangalore, IN. The stepwise substitution of the bromine atoms allows for the formation of partially substituted intermediates, such as 1,4-bis(phenylseleno)benzene and 1,2,4,5-tetrakis(phenylseleno)benzene, before the fully substituted product is obtained. Current time information in Bangalore, IN. The reaction progress and product distribution are highly dependent on the stoichiometry of the reagents and the reaction time. Current time information in Bangalore, IN.

Initial reports suggested that the reaction of hexafluorobenzene (B1203771) with PhSeNa in dimethylformamide (DMF) could efficiently produce this compound. Current time information in Bangalore, IN. However, subsequent reinvestigations of this reaction have shown that it primarily yields the 1,4-bis(phenylseleno)benzene and 1,2,4,5-tetrakis(phenylseleno)benzene derivatives. Current time information in Bangalore, IN. The increasing electron density on the benzene ring after the initial substitutions deactivates it towards further nucleophilic attack by the phenylseleno anion, making the formation of the hexasubstituted product challenging under these conditions. Current time information in Bangalore, IN.

Reinvestigations and Optimization of Synthetic Procedures

Research has focused on optimizing the synthesis of this compound to improve yields and simplify procedures. A significant finding was that the choice of solvent plays a critical role. While reactions with hexafluorobenzene in DMF failed to produce the desired hexasubstituted product, switching the solvent to HMPA did not lead to its formation either. Current time information in Bangalore, IN.

The most successful and reproducible synthesis of this compound involves the reaction of hexabromobenzene with an excess of PhSeNa in HMPA. Current time information in Bangalore, IN. By carefully controlling the reaction conditions, specifically the equivalents of the phenylseleno anion precursor, a stepwise synthesis can be achieved, allowing for the isolation of the intermediate products or driving the reaction towards the fully substituted this compound. Current time information in Bangalore, IN. For instance, treating hexabromobenzene with PhSeNa prepared from diphenyl diselenide (6 equivalents) and sodium hydride (12 equivalents) for 12 hours resulted in a 33% yield of this compound. Current time information in Bangalore, IN. The hexakis derivative can also be synthesized in a high yield of 91% by reacting the tetrakis-substituted intermediate with diphenyl diselenide and sodium hydride. Current time information in Bangalore, IN.

| Precursor | Reagents | Solvent | Products | Yield (%) |

| Hexabromobenzene | PhSeNa (from Ph₂Se₂ and NaH) | HMPA | 1,4-Bis(phenylseleno)benzene, 1,2,4,5-Tetrakis(phenylseleno)benzene, this compound | Variable |

| Hexafluorobenzene | PhSeNa (from Ph₂Se₂ and NaH) | DMF | 1,4-Bis(phenylseleno)benzene, 1,2,4,5-Tetrakis(phenylseleno)benzene | 88% (bis), Variable (tetrakis) |

| Hexabromobenzene | PhSeNa (6 eq. Ph₂Se₂, 12 eq. NaH) | HMPA | This compound | 33% |

| 1,2,4,5-Tetrakis(phenylseleno)benzene | PhSeNa (6 eq. Ph₂Se₂, 6 eq. NaH) | HMPA | This compound | 91% |

Functionalization and Derivatization Strategies

The fully substituted nature of this compound might suggest limited reactivity. However, the presence of the selenium atoms and the phenyl groups opens avenues for further functionalization, particularly through lithiation.

Mono- and Bis-substitution via Lithiation of the Benzene Core

A key strategy for the derivatization of this compound involves the selective lithiation of the central benzene ring. This approach allows for the introduction of various electrophiles, leading to mono- and bis-substituted derivatives. researchgate.net The reaction with a strong base like n-butyllithium can selectively deprotonate one or two positions on the benzene core, creating highly reactive lithiated intermediates. researchgate.netresearchgate.net

The treatment of this compound with one equivalent of a lithium amide base can lead to monolithiation, and subsequent quenching with an electrophile introduces a single new functional group. researchgate.net By using two equivalents of the base, a 1,4-dilithiation can be achieved, which upon reaction with electrophiles, yields 1,4-bis-substituted tetraselanylbenzenes. researchgate.netresearchgate.net This method provides a pathway to novel, unsymmetrically substituted hexasubstituted benzenes, which are of interest for their unique electronic and structural properties. researchgate.net

| Starting Material | Reagents | Key Intermediate | Product Type |

| This compound | 1. 1 eq. Lithium amide2. Electrophile | Monolithiated this compound | Mono-substituted derivative |

| This compound | 1. 2 eq. Lithium amide2. Electrophile | 1,4-Dilithiated this compound | 1,4-Bis-substituted derivative |

Introduction of Diverse Heteroatom Functionalities

The synthesis of this compound involves the introduction of six phenylseleno groups onto a benzene core, a process that relies on nucleophilic aromatic substitution. The primary and most established method involves the reaction of a perhalogenated benzene with a potent selenium-based nucleophile, typically sodium phenylselenide (PhSeNa). tandfonline.com This nucleophile is commonly prepared in situ from the reaction of diphenyl diselenide with a strong base like sodium hydride. tandfonline.com

The first reported synthesis of this compound utilized hexachlorobenzene (B1673134) as the starting material, reacting it with PhSeNa in hexamethylphosphoramide (B148902) (HMPA) as the solvent. tandfonline.comresearchgate.net Subsequent reinvestigations have explored the use of other hexahalobenzenes. For instance, the reaction of hexabromobenzene with PhSeNa, prepared from diphenyl diselenide and sodium hydride in HMPA, has been shown to yield this compound. tandfonline.com The stoichiometry of the reagents is crucial; a significant excess of the selenium nucleophile is typically required to drive the substitution to completion. tandfonline.com

The substitution process does not necessarily occur in a single step but can proceed through partially substituted intermediates. For example, when hexabromobenzene is treated with a controlled amount of PhSeNa, intermediates such as 1,4-bis(phenylseleno)-substituted benzene and tetrakis-substituted derivatives can be isolated. tandfonline.com Similarly, reacting hexafluorobenzene with PhSeNa in dimethylformamide (DMF) has been observed to yield 1,4-bis(phenylseleno)benzene and 1,2,4,5-tetrakis(phenylseleno)benzene, rather than the fully substituted product under certain conditions. tandfonline.com This highlights the influence of both the halogen leaving group and the solvent system on the reaction outcome.

Another synthetic strategy involves the functionalization of a partially selenated benzene ring. The synthesis of pentakis(phenylseleno)benzene has been reported, which can then be converted to this compound. epa.gov This transformation is achieved via a directed ortho-lithiation of the central benzene ring, followed by treatment with an electrophilic selenium source like phenylselenenyl chloride. epa.gov

Table 1: Selected Synthetic Approaches to this compound This table is interactive. You can sort and filter the data.

| Precursor | Selenium Reagent | Solvent | Conditions | Yield | Intermediates Observed | Reference |

|---|---|---|---|---|---|---|

| Hexachlorobenzene | PhSeNa (from Ph₂Se₂ + NaH) | HMPA | Not specified | Not specified | Not specified | tandfonline.comresearchgate.net |

| Hexabromobenzene | PhSeNa (from Ph₂Se₂ + NaH) | HMPA | Room temp, 15 h | 33% | Tetrakis-substituted derivative | tandfonline.com |

| Hexabromobenzene | PhSeNa (from Ph₂Se₂ + NaH) | HMPA | Room temp, 12 h | 62% (as tetrakis) | 1,4-bis(phenylseleno) derivative | tandfonline.com |

| Hexafluorobenzene | PhSeNa (from Ph₂Se₂ + NaH) | DMF | Not specified | 0% | 1,4-bis and 1,2,4,5-tetrakis derivatives | tandfonline.com |

Related Hexasubstituted Benzene Precursors and Their Utility

The synthesis of this compound is highly dependent on the choice of the starting hexasubstituted benzene precursor. These precursors must possess suitable leaving groups that can be displaced by the phenylseleno nucleophile.

Hexahalobenzenes : The most common and direct precursors are the perhalogenated benzenes.

Hexachlorobenzene (C₆Cl₆) : This was the precursor used in the first successful synthesis of this compound. tandfonline.com Its utility lies in the six chlorine atoms acting as leaving groups for the nucleophilic aromatic substitution reaction with PhSeNa. tandfonline.com

Hexabromobenzene (C₆Br₆) : This compound is also a viable precursor and has been used effectively. tandfonline.com The carbon-bromine bond is generally weaker than the carbon-chlorine bond, which can influence reactivity. Stepwise substitution of hexabromobenzene has been demonstrated, allowing for the isolation of partially selenated intermediates by controlling the reaction conditions. tandfonline.com

Hexafluorobenzene (C₆F₆) : While fluorine is a highly activating group for nucleophilic aromatic substitution, attempts to synthesize this compound from hexafluorobenzene have been challenging. tandfonline.com In solvents like DMF, the reaction with PhSeNa tends to halt at partially substituted stages, such as 1,2,4,5-tetrakis(phenylseleno)benzene, indicating that the complete substitution is kinetically or thermodynamically disfavored under these conditions. tandfonline.com

Hexaiodobenzene (C₆I₆) : This precursor is noted in mass spectrometric investigations alongside other hexahalobenzenes, suggesting its potential role in related studies of highly substituted systems. epa.gov The dication of hexaiodobenzene has been synthesized, pointing to the interest in these types of heavily substituted aromatic compounds. chem8.org

Partially Substituted Seleno-Benzenes :

Pentakis(phenylseleno)benzene : This compound serves as a more advanced precursor. Its utility is demonstrated in a synthetic route that avoids the direct per-substitution of a halobenzene. epa.gov By selectively performing a directed ortho-lithiation on the single unsubstituted carbon of the benzene ring and then quenching with an electrophile, the final phenylseleno group can be installed. epa.gov This method offers a different pathway that can be useful if direct substitution proves inefficient.

The utility of these precursors is intrinsically linked to their reactivity in nucleophilic aromatic substitution reactions. The choice of precursor can determine the feasibility, efficiency, and even the possibility of isolating specific intermediates in the synthesis of the target compound, this compound. The electronic properties of these precursors are also fundamental to the subsequent chemistry of the product, such as the two-electron oxidation of this compound to form a stable dication exhibiting double aromaticity. chem8.orgresearchgate.netresearchgate.net

Electronic Structure and Aromaticity Theory

Concept of Double Aromaticity in Hexakis(phenylseleno)benzene Dication

The concept of "double aromaticity" in a single molecule involves the presence of two concentric, independent systems of delocalized electrons, one with σ-symmetry and the other with π-symmetry, that both conform to Hückel's (4n+2) rule for aromaticity. chemistryviews.orgspringernature.com The dication of this compound has been synthesized, isolated, and characterized as the first bench-stable compound to experimentally demonstrate this phenomenon. chemistryviews.orgscispace.comepa.gov Its remarkable stability and unique electronic structure are attributed to the simultaneous presence of a σ-aromatic ring in the periphery and a π-aromatic ring in the central core. springernature.comchem8.org

The formation of the dication through a two-electron oxidation of the neutral precursor, this compound, is a key step in enabling this electronic arrangement. chemistryviews.orgspringernature.com This oxidation removes two electrons from a σ anti-bonding orbital, resulting in a system that fulfills the electron-counting rules for aromaticity in both its σ and π frameworks. nih.gov Structural, energetic, and magnetic criteria have all been used to validate the double aromaticity of this dication. scispace.comresearchgate.net

The σ-aromaticity in the this compound dication arises from a peripheral ring formed by the six selenium atoms. chemistryviews.org This system consists of a circularly delocalized set of σ-symmetric orbitals. springernature.comchem8.org The delocalization is facilitated by the interaction between the p-type lone pair orbitals on the adjacent selenium atoms. springernature.com

This peripheral system contains ten delocalized σ-electrons, which satisfies the Hückel (4n+2) rule for n=2. springernature.comscispace.comchem8.org Experimental evidence for this σ-aromaticity comes from several sources:

Structural Analysis : X-ray diffraction studies show that the distances between adjacent selenium atoms are nearly equal, indicating delocalization and a convergence toward an average bond distance, a characteristic feature of aromatic systems. chemistryviews.orgspringernature.comscispace.com

Magnetic Criteria : Nuclear Magnetic Resonance (NMR) spectroscopy provides evidence for a diatropic σ-ring current around the Se₆ ring. chemistryviews.org This ring current induces an electronic shielding effect on the carbon atoms of the central benzene (B151609) ring, which is a key indicator of aromaticity. springernature.comstemco.org

Concurrent with the peripheral σ-aromaticity, the central benzene core of the dication maintains its conventional π-aromaticity. chem8.orgnih.gov This inner aromatic system is composed of three pairs of π-type orbitals on the C₆ ring, containing a total of six π-electrons, which adheres to the Hückel rule for n=1. scispace.comchem8.org

| Aromatic System | Location | Symmetry | Electron Count | Hückel Rule (4n+2) |

| π-Aromaticity | Central C₆ Ring | π | 6 | n = 1 |

| σ-Aromaticity | Peripheral Se₆ Ring | σ | 10 | n = 2 |

Theoretical Investigations of Electronic Delocalization and Stability

Computational chemistry has been indispensable in predicting, confirming, and elucidating the complex electronic structure of the this compound dication. springernature.comnih.gov Theoretical studies not only supported the initial hypothesis of double aromaticity but also provided detailed insights into the nature of the electron delocalization and the factors contributing to the cation's stability. d-nb.info

Density Functional Theory (DFT) calculations have been a primary tool for investigating the electronic properties of the dication. chem8.org To simplify the computational demand, initial theoretical calculations were often performed on a model dication, [C₆(SeH)₆]²⁺ or [C₆(SeMe)₆]²⁺, where the phenyl groups are replaced by hydrogen or methyl groups. springernature.comchem8.org These models successfully predicted the key features of double aromaticity. springernature.com

To specifically probe the aromatic character, computational models that evaluate the magnetic response of the molecule to an external magnetic field are employed. These magnetic criteria are considered strong indicators of aromaticity. researchgate.net

Nucleus-Independent Chemical Shift (NICS) : NICS calculations were performed on related hexa-group 16 atom-substituted benzene dications. nih.gov The results showed large negative NICS values, which are indicative of aromatic character. By decomposing the NICS values into contributions from individual molecular orbitals, it was demonstrated that both the π-orbitals of the carbon core and the σ-orbitals of the selenium periphery contribute to the magnetic shielding, confirming that the aromaticity has both substantial σ and π character. nih.gov

Gauge-Including Magnetically Induced Current (GIMIC) : This method has been used to analyze ring currents in similar systems. Such calculations have confirmed the existence of two concentric diatropic (aromatic) ring currents, providing further support for the double aromaticity model. d-nb.info

The this compound dication is notable for being a bench-stable species, meaning it can be isolated as a blue-green solid and stored under ambient conditions. chemistryviews.orgchem8.org This unusual stability for a dication is attributed to the energetic stabilization afforded by its double aromaticity. springernature.com

| Theoretical Method | Application | Finding |

| DFT | Molecular Orbital Analysis | Confirmed distinct and delocalized σ- and π-orbital systems. chem8.org |

| NICS | Aromaticity Assessment | Showed large negative values, indicating both σ- and π-aromatic character. nih.gov |

| GIMIC | Ring Current Analysis | Confirmed two concentric diatropic ring currents. d-nb.info |

| DFT | Energy Calculations | Estimated aromatic stabilization energy and high conformational barriers. springernature.comstemco.org |

Experimental Elucidation of Electronic Structure and Aromaticity

The electronic structure and aromaticity of this compound have been investigated through a combination of experimental techniques. These methods provide direct evidence of the molecule's unique characteristics, particularly the delocalization of π-electrons within its central benzene ring. The primary experimental approaches include X-ray crystallography, analysis of magnetic properties, and spectroscopic techniques like solid-state nuclear magnetic resonance.

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule, providing definitive evidence for aromaticity based on geometric parameters. For a compound to be considered aromatic, it should ideally have a planar, cyclic, and conjugated system with bond lengths that are intermediate between those of typical single and double bonds. docbrown.infomytutor.co.uk

The structure of this compound has been unequivocally established by single-crystal X-ray crystallographic analysis. scispace.com This analysis confirms the presence of a central benzene ring substituted with six phenylseleno groups. The key findings from the crystallographic data that support the aromatic nature of the central ring are the planarity of the C6 core and the uniformity of its C-C bond lengths.

In an ideal aromatic system like benzene, all C-C bonds have the same length (approximately 1.39 Å), which is distinct from the alternating lengths of single C-C bonds (≈1.54 Å) and double C=C bonds (≈1.34 Å). docbrown.info The X-ray diffraction data for this compound reveals that the central benzene ring maintains this characteristic feature of bond length equalization, consistent with a delocalized π-electron system. The phenylseleno substituents are arranged around this central core. The structure of the dication of this compound, [C₆(SePh)₆][SbF₆]₂, has also been determined by X-ray diffraction, revealing a dicationic nature for the hexasubstituted benzene unit. researchgate.net

| Bond Type | Typical Bond Length (Å) | Example Compound |

|---|---|---|

| C-C Single Bond | 1.54 | Ethane |

| C=C Double Bond | 1.34 | Ethene |

| Aromatic C-C Bond | 1.39 | Benzene docbrown.info |

The magnetic properties of a molecule offer profound insight into its electronic structure and can serve as a robust criterion for aromaticity. Aromatic compounds, when placed in an external magnetic field, exhibit a characteristic behavior known as a diamagnetic ring current. wikipedia.org This phenomenon arises from the circulation of the delocalized π-electrons around the ring, which induces a local magnetic field that opposes the external field in the center of the ring. wikipedia.org

Experimentally, this ring current is most commonly observed using Nuclear Magnetic Resonance (NMR) spectroscopy. For benzene, the protons outside the ring are deshielded (shifted to a higher chemical shift, ~7.3 ppm) because the induced magnetic field reinforces the external field in that region. wikipedia.org Conversely, protons inside an aromatic ring would be strongly shielded.

Another magnetic indicator is the diamagnetic susceptibility exaltation (Λ), which is the difference between the measured magnetic susceptibility of the compound and a theoretical value calculated for a hypothetical structure without electron delocalization. nih.gov Aromatic compounds are characterized by a negative value for Λ.

While this compound itself is a standard aromatic system, extensive experimental studies on its magnetic properties have focused on its two-electron oxidation product, the this compound dication. This dication is a notable example of "double aromaticity," where both a π-electron ring and a σ-electron ring exhibit aromatic character. researchgate.netchemistryworld.com The aromaticity of this dication has been assessed using magnetic criteria, providing a quantitative measure through computational methods like Nucleus-Independent Chemical Shift (NICS). NICS calculations are a computational tool used to quantify aromaticity by calculating the magnetic shielding at a specific point, such as the center of a ring. wikipedia.orggithub.iogithub.io A negative NICS value is indicative of a diamagnetic ring current and, therefore, aromaticity. wikipedia.org

| Criterion | Description | Indication of Aromaticity |

|---|---|---|

| Diamagnetic Ring Current | Circulation of π-electrons in an external magnetic field. | Causes deshielding of exocyclic protons and shielding of endocyclic protons in NMR. wikipedia.org |

| Diamagnetic Susceptibility Exaltation (Λ) | Difference between measured and calculated magnetic susceptibility. | Negative values (e.g., Benzene: Λ = -13.4) indicate aromaticity. nih.gov |

| Nucleus-Independent Chemical Shift (NICS) | Computed magnetic shielding at the center of a ring. | Negative values indicate a diatropic (aromatic) ring current. wikipedia.org |

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a versatile and powerful technique for characterizing the structure and electronic environment of molecules in the solid phase. For selenium-containing compounds like this compound, ⁷⁷Se SSNMR is particularly informative. The ⁷⁷Se nucleus is a spin-1/2 nucleus with a wide chemical shift range, making it highly sensitive to its local electronic environment. researchgate.net

The structure of this compound was initially estimated by NMR and elemental analysis before being confirmed by X-ray crystallography. scispace.com In a solid-state NMR experiment, the chemical shift provides information about the electronic shielding around the selenium nuclei. The number of distinct signals in a ⁷⁷Se SSNMR spectrum corresponds to the number of crystallographically inequivalent selenium atoms in the molecule's unit cell. northwestern.edu

Furthermore, the chemical shift anisotropy (CSA), which describes the orientation dependence of the chemical shift, can provide detailed information about the symmetry of the electronic environment around the selenium atom. In the context of aromaticity, ⁷⁷Se SSNMR can probe the extent of delocalization of the selenium lone pair electrons into the aromatic π-system. This interaction would influence the electronic environment at the selenium nucleus and thus be reflected in the measured chemical shift and CSA parameters. Although detailed ⁷⁷Se solid-state NMR studies focused specifically on quantifying the aromaticity of neutral this compound are not extensively reported, the technique remains a primary method for structural elucidation of such organoselenium compounds. scispace.comnorthwestern.edu

| Parameter | Information Provided |

|---|---|

| Isotropic Chemical Shift (δiso) | Reflects the average electronic environment around the Se nucleus. Sensitive to oxidation state, coordination, and substituent effects. |

| Number of Resonances | Indicates the number of magnetically inequivalent Se sites in the crystal lattice. northwestern.edu |

| Chemical Shift Anisotropy (CSA) | Provides information on the three-dimensional symmetry of the electron density around the Se nucleus. |

| Spin-Lattice Relaxation (T₁) | Relates to molecular dynamics and the local environment of the nucleus. ⁷⁷Se often has long T₁ values. northwestern.edu |

Supramolecular Chemistry and Host Guest Interactions

Formation of Clathrate Compounds and Inclusion Chemistry

Clathrates are chemical substances where one type of molecule, the host, forms a lattice structure that entraps another molecule, the guest. iscnagpur.ac.in Hexakis(phenylseleno)benzene has demonstrated a strong propensity for forming such inclusion compounds, a process driven by non-covalent interactions between the host and guest. iscnagpur.ac.innih.gov The formation of these complexes is often achieved by crystallizing the host molecule in the presence of a suitable guest. iscnagpur.ac.in

A well-documented example of this compound's inclusion capabilities is its complex with carbon tetrabromide (CBr₄). researchgate.netresearchgate.net Research has shown that this compound forms a 1:2 inclusion compound with CBr₄. researchgate.netresearchgate.net In this arrangement, a true clathrate structure is formed where each closed cage created by the host molecules encapsulates two CBr₄ guest molecules. researchgate.netresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Host:Guest Ratio | 1:2 | researchgate.netresearchgate.net |

| Crystal System | Trigonal | researchgate.netresearchgate.net |

| Space Group | R-3 | researchgate.netresearchgate.net |

| Unit Cell Dimensions (Hexagonal Axes) | a = 14.474(3) Å | researchgate.netresearchgate.net |

| c = 21.487(4) Å | ||

| Molecules per Unit Cell | 3 Host, 6 Guest | researchgate.netresearchgate.net |

The conformation of the this compound host molecule is crucial for the formation of the clathrate cage. The six phenylseleno side-chains are not situated alternately above and below the plane of the central benzene (B151609) ring, a conformation that facilitates the creation of enclosed cavities. researchgate.net Within these cages, the guest molecules adopt a specific orientation. In the case of the CBr₄ clathrate, the two guest molecules are positioned such that a C-Br bond of each molecule is collinear with the c-axis of the crystal. researchgate.netresearchgate.net This defined orientation highlights the precise nature of the host-guest interactions within the clathrate structure.

Supramolecular Aggregation Patterns and Crystal Engineering

The assembly of individual this compound molecules and their guest-containing clathrates into larger, ordered structures is governed by specific intermolecular interactions. dntb.gov.ua The study of these interactions is central to crystal engineering, which aims to design and synthesize solid-state structures with desired properties.

Design Principles for Hexa-Host Molecules in Supramolecular Assemblies

The development of "hexa-hosts" like this compound is based on a design strategy that mimics the hydrogen-bonded hexamer units found in the clathrates of molecules like phenol (B47542) and quinol. researchgate.net The core principle is to use a hexasubstituted benzene as a stable, pre-organized framework. libretexts.org The key design considerations for creating effective hexa-host molecules for supramolecular assemblies include:

Preorganization of the Host: The host molecule should have a relatively rigid central core to minimize the loss of conformational entropy upon guest binding. libretexts.org The hexasubstituted benzene core provides this necessary rigidity.

Complementarity of Shape and Size: The cavity formed by the host must be complementary in size and shape to the intended guest molecule to ensure tight and specific binding. libretexts.orgbbau.ac.in

Directional Non-covalent Interactions: The strategic placement of functional groups on the side arms can introduce specific, directional interactions (like the Se⋯π interaction) that guide the self-assembly process and stabilize the resulting supramolecular structure. nih.govchemrxiv.org

Dynamic Nature: In some cases, a degree of flexibility in the host molecule can allow it to adapt to different guests, leading to diverse supramolecular structures. pnas.org

By applying these principles, researchers can design and synthesize new hexa-host molecules with tailored cavities capable of encapsulating a wide range of guest molecules, potentially for applications in areas like the handling of reactive reagents. researchgate.net

Reactivity and Mechanistic Pathways

Oxidation Pathways and Dication Formation

Hexakis(phenylseleno)benzene is notable for its ability to undergo a two-electron oxidation to form a stable dicationic species. chem8.orgchemistryviews.org This process has been a subject of significant research interest due to the resulting electronic structure of the dication, which exhibits a rare phenomenon known as double aromaticity.

The two-electron oxidation of this compound can be achieved using chemical oxidants. chemistryviews.org For instance, treatment of the neutral compound with two equivalents of nitrosonium hexafluoroantimonate ([NO]SbF₆) leads to the formation of the corresponding dication salt in good yield. chemistryviews.orgresearchgate.net This transformation involves the removal of two electrons from the molecule, a process facilitated by the electron-donating nature of the six phenylselenyl groups. researchgate.net These groups increase the energy of the highest occupied molecular orbital (HOMO), making the molecule more susceptible to oxidation. researchgate.net

Cyclic voltammetry studies have shown that this compound is significantly easier to oxidize than its less substituted analogue, pentakis(phenylseleno)benzene, with an oxidation potential of 1.10 V compared to 1.67 V. epa.gov This highlights the collective electronic effect of the six selenium-containing substituents.

The resulting dication of this compound is a blue-green solid that is stable enough to be handled under ambient conditions. chem8.org The stability of this dication is attributed to its unique electronic structure, which features "double aromaticity." chem8.orgchemistryviews.org This phenomenon arises from the presence of two distinct, concentric aromatic systems: a central π-aromatic benzene (B151609) ring and a peripheral σ-aromatic ring formed by the six selenium atoms. chem8.orgchemistryviews.orgresearchgate.net The inner benzene ring contains six π-electrons, adhering to Hückel's rule for aromaticity. chemistryviews.org The outer ring, composed of the six selenium atoms, contains ten electrons in a delocalized σ-orbital system, which also satisfies the 4n+2 Hückel rule (with n=2). chem8.orgchemistryviews.org

Spectroscopic and structural data provide compelling evidence for this double aromaticity. X-ray diffraction analysis of the dication salt reveals that the distances between adjacent selenium atoms are relatively uniform, which is consistent with a delocalized, aromatic system. chemistryviews.org Furthermore, ¹³C NMR spectroscopy shows a notable upfield shift of the central benzene ring carbons and a downfield shift of the outer phenyl carbons upon formation of the dication. epa.gov This is indicative of a ring current in the selenium ring, a hallmark of aromaticity. epa.gov

| Spectroscopic Data Comparison | Neutral this compound | This compound Dication |

| Appearance | Not specified | Blue-green solid chem8.org |

| ¹³C NMR Shift (Central Ring Carbons) | Not specified | Upfield shift of at least 8.8 ppm epa.gov |

| ¹³C NMR Shift (Outer Phenyl Carbons) | Not specified | Downfield shift of at least 3.7 ppm epa.gov |

Electron Transfer Pathways within Hexasubstituted Architectures

The arrangement of six selenium atoms on a benzene ring creates a unique platform for studying electron transfer processes. The lone-pair electrons on the p-orbitals of the selenium atoms contribute to the formation of σ-delocalized orbitals around the periphery of the benzene ring. acs.org The highest occupied molecular orbitals (HOMOs) of these systems exhibit significant amplitude on this circular array of selenium atoms, which is crucial for charge transport. acs.org

In the context of single-molecule junctions, where a single molecule bridges two metal electrodes, compounds with hexa-selenium-substituted benzene cores have been investigated. acs.org These studies demonstrate that the HOMO, which is delocalized over the selenium atoms, is responsible for charge transport, leading to highly conductive molecular junctions. acs.org This highlights the efficiency of the σ-delocalized system in mediating electron transfer. The design of hexasubstituted benzenes with donor-acceptor groups has also been explored for applications in nonlinear optics, where intramolecular charge-transfer transitions are key. nih.gov

Influence of Substituent Effects on Reactivity and Conformational Dynamics

Substituents on the benzene ring profoundly influence the molecule's reactivity and conformational dynamics. The six phenylseleno groups in this compound are electron-donating, which activates the ring towards electrophilic attack. libretexts.org This electron donation occurs through resonance, where the lone pairs on the selenium atoms are delocalized into the aromatic ring. stpeters.co.in This effect is a key factor in the ease of oxidation of the molecule.

The steric bulk of the six phenylseleno groups also plays a crucial role in the molecule's conformation. To minimize steric hindrance, the peripheral phenyl rings are twisted relative to the central benzene ring. nih.gov This twisting affects the degree of electronic communication between the phenyl groups and the central core. In related hexasubstituted benzene systems, the degree of twist of peripheral aryl rings has been shown to influence properties like second-order polarizability. nih.gov

Electrophilic Cyclization Reactions (in related compounds)

While not directly reported for this compound itself, electrophilic cyclization is a significant reaction pathway for other organoselenium compounds, particularly those containing unsaturated carbon-carbon bonds. nih.govacs.orgresearchgate.net This type of reaction is initiated by an electrophilic selenium species, such as a phenylselenyl halide, which activates a double or triple bond to form a cyclic seleniranium ion intermediate. cardiff.ac.uk This intermediate is then attacked by an internal nucleophile, leading to the formation of a heterocyclic ring containing a selenium atom. researchgate.netcardiff.ac.uk

For example, (Z)-selenoenynes undergo electrophilic cyclization with reagents like iodine, iodine monochloride, or phenylselenyl bromide to form substituted selenophenes. nih.govacs.org The nature of the solvent and the structure of the starting material are important factors in these reactions. nih.govacs.org Similarly, alkenes with suitably positioned internal nucleophiles, such as hydroxyl or carboxyl groups, can be cyclized to form cyclic ethers or lactones. researchgate.netcardiff.ac.uk These reactions demonstrate the versatility of electrophilic selenium in promoting the formation of complex cyclic structures.

Advanced Characterization Methodologies in Research

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography is an indispensable tool for determining the three-dimensional arrangement of atoms within a crystal. illinois.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can calculate precise bond lengths, bond angles, and other geometric parameters that define the molecular structure. illinois.eduresearchgate.net

The structure of neutral hexakis(phenylseleno)benzene has been definitively established through single-crystal X-ray crystallographic analysis. researchgate.net Notably, its structure is often studied in the form of a clathrate, which is an inclusion compound. Research has detailed the 1:2 inclusion compound it forms with carbon tetrabromide (CBr₄). saitama-u.ac.jp

This clathrate has a trigonal crystal system and belongs to the R-3 space group. saitama-u.ac.jp Within this structure, the this compound acts as a host molecule, creating closed cages that encapsulate two molecules of carbon tetrabromide. saitama-u.ac.jp The analysis provides precise unit cell dimensions and confirms the specific orientation of the guest molecules within the host framework. saitama-u.ac.jp

Crystallographic Data for this compound : CBr₄ Clathrate

| Parameter | Value |

|---|---|

| Crystal System | Trigonal |

| Space Group | R-3 |

| a (Å) | 14.474(3) |

| c (Å) | 21.487(4) |

| Host:Guest Ratio | 1:2 |

The two-electron oxidation of this compound yields a stable dication, whose structure has been meticulously characterized by single-crystal X-ray diffraction. researchgate.net This analysis was crucial in providing experimental evidence for the phenomenon of "double aromaticity," where the molecule possesses both a π-aromatic system in the central benzene (B151609) ring and a σ-aromatic system in the periphery of selenium atoms.

Key Structural Features of this compound Dication

| Structural Feature | Observation | Implication |

|---|---|---|

| C-C Bond Lengths (Central Ring) | Nearly identical | Symmetry consistent with π-aromaticity |

| Se-Se Distances | Averaged, within a 0.1 Å range | Symmetry consistent with σ-aromaticity |

| Counter-ions | Two [SbF₆]⁻ | Confirms +2 charge on the molecule |

| C–C–Se–C(Ph) Dihedral Angles | Almost perpendicular [83.1(5)°/96.6(5)°] | Maximizes σ-orbital overlap between Se atoms |

Advanced Spectroscopic Techniques for Mechanistic and Electronic Studies

Beyond structural analysis, advanced spectroscopic methods are employed to probe the electronic environment, vibrational characteristics, and thermal stability of this compound and its ions. researchgate.net

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy using techniques like cross-polarization (CP) and magic-angle spinning (MAS) provides valuable information about the electronic structure of atoms in the solid state. This method was used to corroborate the double aromaticity of the this compound dication.

In the neutral molecule, the ¹³C solid-state NMR spectrum showed six distinct signals for the carbon nuclei on the central benzene ring, with chemical shifts observed between 145.53 and 151.40 ppm. This multiplicity of signals reflects the complex electronic environment. In contrast, the analysis of the dication provides different chemical shifts, indicating a significant change in the electronic environment of the central ring upon oxidation, consistent with the formation of a doubly aromatic system.

¹³C Solid-State NMR Chemical Shifts for the Central Benzene Ring

| Compound | Observed Chemical Shifts (ppm) |

|---|---|

| Neutral this compound | 151.40, 150.02, 149.41, 148.78, 147.89, 145.53 |

| This compound Dication | Data indicates a distinct electronic environment from the neutral species |

While specific, detailed Infrared (IR) and Raman spectra for this compound are not widely reported in the surveyed literature, these techniques are fundamental for vibrational analysis. IR and Raman spectroscopy are complementary methods that probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation by vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability.

For a molecule like this compound, these analyses would provide information on the characteristic vibrational frequencies of its constituent parts, such as the C-H and C-C bonds of the phenyl groups, the C-C bonds of the central benzene core, and, crucially, the C-Se bonds. Comparing the spectra of the neutral molecule and its dication would reveal shifts in these vibrational frequencies, offering further insight into the changes in bond strength and electronic structure upon oxidation.

Specific TGA-MS data for this compound was not found in the reviewed literature. However, this technique is a powerful tool for studying the thermal stability and decomposition of materials. Thermogravimetric analysis (TGA) measures the change in a sample's mass as a function of temperature in a controlled atmosphere. This provides data on decomposition temperatures and the mass of volatile components.

When coupled with a mass spectrometer (MS), the gaseous products evolved during decomposition can be identified in real-time. A TGA-MS analysis of this compound would determine its thermal stability, revealing the temperature at which it begins to decompose. The mass spectrometer would identify the fragments as they are released, elucidating the decomposition pathway—for example, whether the initial fragmentation involves the loss of phenyl groups or the cleavage of the carbon-selenium bonds.

Catalytic Applications and Materials Science Perspectives

Role as Ligands or Precursors in Catalysis

In the field of catalysis, Hexakis(phenylseleno)benzene serves not as a traditional, stable ligand that coordinates to a metal center throughout a catalytic cycle, but rather as a highly effective catalyst precursor. Its primary function is to controllably release selenium species in-situ, which then participate in the formation of the true catalytically active species.

This compound has been successfully employed as a precursor for generating highly active palladium catalysts, particularly for C-C cross-coupling reactions such as the Suzuki-Miyaura coupling. In these systems, the compound is introduced into the reaction mixture along with a palladium salt, typically Palladium(II) acetate (B1210297) (Pd(OAc)₂).

Under the thermal conditions of the reaction, the relatively weak C-Se bonds in this compound undergo cleavage. This process releases selenium-containing fragments that react with the palladium source. The result is the formation of a highly active palladium-selenium catalytic species. This precursor approach offers an advantage over using simple selenium sources, as the complex structure of this compound can influence the formation, size, and stability of the resulting active catalyst. Research has demonstrated that this system is effective for the coupling of various aryl halides with arylboronic acids, achieving high yields under relatively mild conditions and with low catalyst loadings.

The mechanism behind the catalytic activity of the this compound/palladium system involves the in-situ generation of palladium selenide (B1212193) (Pd-Se) nanoparticles. Once the C-Se bonds break, the released selenium reacts with Pd(II) to form these nanoparticles, which serve as the true heterogeneous catalyst.

The role of the this compound molecule and its fragments is twofold:

Selenium Source: It provides a controlled release of selenium for the formation of the Pd-Se nanoparticles.

Stabilizing Agent: The bulky organic fragments or the parent molecule itself can adsorb onto the surface of the newly formed nanoparticles. This surface stabilization prevents the nanoparticles from aggregating into larger, less active clusters, thereby maintaining a high surface-area-to-volume ratio and preserving catalytic efficacy over the course of the reaction.

This dual function makes this compound a superior precursor, leading to robust and reusable catalytic systems. The table below summarizes representative results for the Suzuki-Miyaura coupling reaction using this in-situ generated catalyst.

| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol% Pd) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Iodoanisole | Phenylboronic acid | 0.01 | K₂CO₃ | DMF | 120 | 98 |

| 4-Bromobenzonitrile | Phenylboronic acid | 0.1 | K₂CO₃ | DMF | 120 | 95 |

| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 0.1 | K₂CO₃ | DMF | 120 | 96 |

| 4-Chloroacetophenone | Phenylboronic acid | 0.5 | K₃PO₄ | DMF | 140 | 85 |

Applications in Organic Electronics and Functional Materials Design

The unique electronic structure of this compound makes it an intriguing candidate for applications in organic electronics. Its design, featuring a π-conjugated core surrounded by a shell of heavy chalcogen atoms, is a strategic approach for developing novel charge-transport materials. The selenium atoms directly influence the frontier molecular orbitals (HOMO and LUMO) that govern the material's electronic behavior.

The electronic properties of this compound are significantly modulated by strong interactions between the selenium lone-pair p-orbitals and the π-system of the central benzene (B151609) ring. This p-π conjugation has a profound effect:

HOMO Destabilization: The interaction raises the energy level of the Highest Occupied Molecular Orbital (HOMO). A higher-energy HOMO facilitates hole injection from an electrode, a critical process in organic electronic devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).

Reduced HOMO-LUMO Gap: The elevation of the HOMO energy level leads to a smaller energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). This narrowing of the band gap can shift the material's absorption and emission profiles towards longer wavelengths and is a key parameter in designing organic semiconductors.

The propeller-like conformation, where the phenylseleno groups are twisted out of the plane of the central ring, also plays a crucial role. This non-planar structure influences the solid-state packing, which in turn dictates the intermolecular orbital overlap and charge-carrier mobility of the material in a thin film.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzene | -9.25 | +1.15 | 10.40 |

| Hexakis(phenylthio)benzene | -5.81 | -1.23 | 4.58 |

| This compound | -5.59 | -1.35 | 4.24 |

Note: Values are illustrative and based on theoretical calculations; exact values may vary with computational method.

Supramolecular Assemblies for Advanced Materials

The structure of this compound is predisposed to forming highly ordered supramolecular assemblies through non-covalent interactions. The phenyl groups facilitate π-π stacking, while the selenium atoms can participate in chalcogen bonding—an attractive interaction involving an electrophilic region on one selenium atom and a nucleophilic region on another atom.

These directional interactions guide the self-assembly of the molecules into well-defined architectures in the solid state, such as columnar stacks or host-guest clathrate structures. In these arrangements, the molecules align in specific patterns, creating channels or layers. Such ordered packing is essential for creating functional materials with anisotropic properties, where, for example, charge transport or conductivity is highly efficient along one specific crystal axis. The ability to form inclusion compounds, where this compound acts as a host lattice to trap smaller guest molecules, further highlights its potential in designing crystalline sponges and materials for separation or storage.

Mechanistic Studies of Selective Ion Recognition (e.g., Heavy Metal Ions)

The six peripheral selenium atoms of this compound act as an array of soft Lewis basic sites, making the molecule an excellent receptor for soft Lewis acidic metal ions. This property is explained by the Hard and Soft Acids and Bases (HSAB) principle. Heavy metal cations like Mercury(II) (Hg²⁺) and Cadmium(II) (Cd²⁺) are classified as soft acids and thus exhibit a strong binding affinity for the soft selenium donors.

Mechanistically, the molecule functions as a multidentate chelator. The flexible phenylseleno arms can orient themselves to cooperatively bind a single metal ion within the cavity formed by the selenium atoms. This binding event induces a significant conformational and electronic perturbation in the molecule, which can be detected by spectroscopic methods:

UV-Visible Spectroscopy: Coordination to a metal ion alters the p-π conjugation and intramolecular charge transfer characteristics, leading to a noticeable shift (either bathochromic or hypsochromic) in the absorption spectrum.

Fluorescence Spectroscopy: The binding can lead to chelation-enhanced fluorescence or, more commonly, fluorescence quenching, providing a sensitive signal for detection.

Studies have demonstrated high selectivity for heavy metal ions over hard alkali or alkaline earth metals (e.g., Na⁺, Mg²⁺), which have little to no affinity for the soft selenium sites. This selectivity makes this compound a promising platform for developing chemosensors for environmental monitoring of toxic heavy metals.

| Metal Ion | HSAB Classification | Binding Affinity (Association Constant, Kₐ) | Observed Spectroscopic Change |

|---|---|---|---|

| Mercury(II) (Hg²⁺) | Soft Acid | High | Significant change in UV-Vis spectrum |

| Cadmium(II) (Cd²⁺) | Borderline/Soft Acid | Moderate | Noticeable change in UV-Vis spectrum |

| Lead(II) (Pb²⁺) | Borderline Acid | Moderate | Measurable spectroscopic perturbation |

| Sodium (Na⁺) | Hard Acid | Negligible | No significant change |

| Magnesium (Mg²⁺) | Hard Acid | Negligible | No significant change |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing hexakis(phenylseleno)benzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via nucleophilic aromatic substitution, where selenium nucleophiles (e.g., phenylselenol) react with hexa-substituted benzene precursors under controlled conditions. For example, analogous syntheses of hexakis(bromomethyl)benzene involve halogenation followed by substitution . Key variables include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of selenium reagents. Purity is optimized via column chromatography or recrystallization, with yields ranging from 40% to 70% depending on steric hindrance .

Q. How is the molecular structure of this compound characterized, and what crystallographic challenges arise due to its symmetry?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. However, high symmetry (D6h) and conformational flexibility of phenylseleno groups can lead to disorder in the crystal lattice. To mitigate this, low-temperature data collection (e.g., 100 K) and refinement software like SHELX or Olex2 are employed. Supplementary crystallographic data for related compounds (e.g., hexakis(pentafluorophenyl)benzene) show bond lengths of ~1.90 Å for C–Se and dihedral angles of 45–60° between phenyl and benzene planes .

Q. What spectroscopic techniques are most effective for analyzing the electronic properties of this compound?

- Methodological Answer : UV-Vis spectroscopy reveals π→π* transitions in the benzene core (λmax ≈ 260–280 nm), while Se-based lone-pair interactions shift absorption bands. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ⁷⁷Se) identifies substituent effects: ⁷⁷Se NMR shows chemical shifts between 250–350 ppm due to selenium’s electronegativity. Mass spectrometry (ESI-TOF) confirms molecular ion peaks (e.g., [M+H]+ at m/z ≈ 1100–1200) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.